![molecular formula C18H26O3 B2652221 methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate CAS No. 99196-57-3](/img/structure/B2652221.png)
methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate is an organic compound with the molecular formula C18H26O3. It is a derivative of cinnamic acid, where the phenyl ring is substituted with an octyloxy group at the para position. This compound is known for its applications in various fields, including material science and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate can be synthesized through the esterification of (E)-3-[4-(octyloxy)phenyl]-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: (E)-3-[4-(octyloxy)phenyl]-2-propenoic acid.
Reduction: (E)-3-[4-(octyloxy)phenyl]-2-propenol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
科学的研究の応用
Methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (E)-3-[4-(octyloxy)phenyl]-2-propenoic acid
- (E)-3-[4-(octyloxy)phenyl]-2-propenol
- (E)-3-[4-(octyloxy)phenyl]-2-propenamide
Uniqueness
Methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate is unique due to its ester functional group, which imparts specific chemical reactivity and physical properties. Compared to its acid and alcohol counterparts, the ester is more stable and less reactive, making it suitable for applications where stability is crucial.
特性
IUPAC Name |
methyl (E)-3-(4-octoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-3-4-5-6-7-8-15-21-17-12-9-16(10-13-17)11-14-18(19)20-2/h9-14H,3-8,15H2,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICDVRPXTPVVCE-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
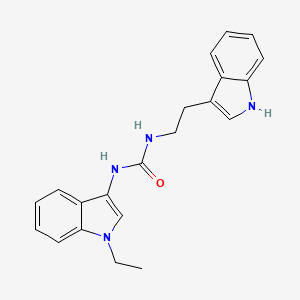
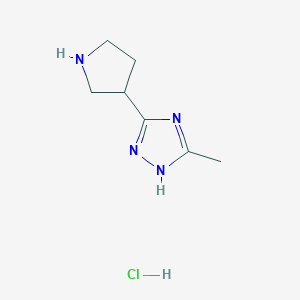
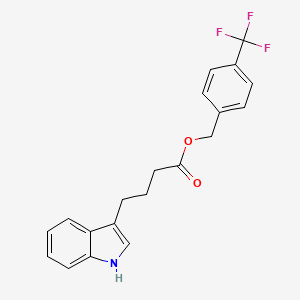
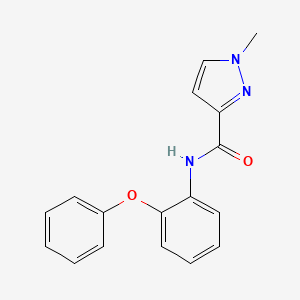
![4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2652145.png)
![(E)-8-(2-(cinnamyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2652147.png)
![1-[4-(Difluoromethyl)phenyl]-3,5-dimethylpyrazole-4-carboxylic acid](/img/structure/B2652150.png)
![1-(4-(2,4-dimethylphenyl)piperazin-1-yl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propan-1-one](/img/structure/B2652153.png)
![3-Chloro-5-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2652154.png)
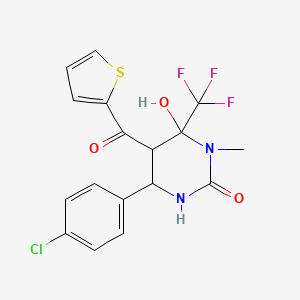
![2-Cyclopropyl-4-methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2652158.png)
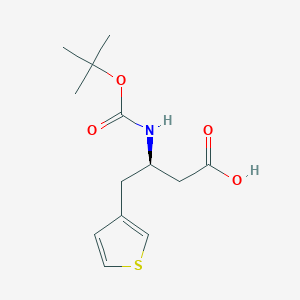
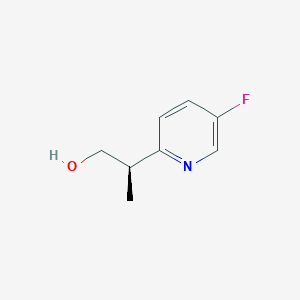
![[5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2652161.png)
